molecular formula C11H16FNO B3027135 5-Fluoro-2-(pentan-3-yloxy)aniline CAS No. 1233955-18-4

5-Fluoro-2-(pentan-3-yloxy)aniline

Cat. No.: B3027135
CAS No.: 1233955-18-4
M. Wt: 197.25
InChI Key: VFIPXYGRVPGQPC-UHFFFAOYSA-N
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Description

5-Fluoro-2-(pentan-3-yloxy)aniline is a chemical compound that belongs to the class of anilines. It is a white or pale yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in the field of drug discovery and development.

Scientific Research Applications

  • Antidepressants Development :

    • A study by Matzen et al. (2000) described the development of new antidepressants using compounds like 5-Fluoro-2-(pentan-3-yloxy)aniline. These compounds exhibited both 5-HT reuptake inhibition and 5-HT(1B/1D) antagonism, suggesting potential efficiency in treating depression.
  • Inhibitors for c-Met Kinase :

    • Caballero et al. (2011) conducted a study on derivatives of aniline, including compounds similar to this compound, as inhibitors of c-Met kinase. Their research, highlighted in the Journal of Computer-Aided Molecular Design, involved docking and quantitative structure–activity relationship studies, showing the potential of these compounds in cancer therapy.
  • Organic Synthesis and Chemical Reactions :

    • Stavber and Zupan (1983) explored the room-temperature reactions of compounds with aniline derivatives. Their work, published in the Journal of Fluorine Chemistry, provides insights into the fluorination of organic molecules, which is relevant for the synthesis of various pharmaceuticals.
  • Synthesis of Quinazoline and Isoindolinone Scaffolds :

    • Wu et al. (2021) in Organic Letters discussed the use of an aniline derivative for the Ruthenium(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This process is important for the synthesis of quinazoline and fused isoindolinone scaffolds, which have applications in medicinal chemistry.
  • Fluorescence Quenching Studies :

    • Geethanjali et al. (2015) investigated the fluorescence quenching of boronic acid derivatives by aniline in alcohols, as published in the Journal of Luminescence. Their research contributes to the understanding of the interaction between anilines and other compounds, which is relevant in the development of fluorescent probes and sensors.
  • Hepatitis C NS5B Inhibitors :

    • Research by Zhuo et al. (2016) in Drug Metabolism and Disposition mentioned the use of an aniline derivative in the context of hepatitis C virus nonstructural protein 5B (NS5B) inhibitors. This study provides insights into the metabolic pathways and potential pharmacological applications of these inhibitors.

Properties

IUPAC Name

5-fluoro-2-pentan-3-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-3-9(4-2)14-11-6-5-8(12)7-10(11)13/h5-7,9H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIPXYGRVPGQPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281840
Record name 2-(1-Ethylpropoxy)-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233955-18-4
Record name 2-(1-Ethylpropoxy)-5-fluorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1-Ethylpropoxy)-5-fluorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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